molecular formula C10H16N2O4 B8129216 tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate

tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B8129216
M. Wt: 228.24 g/mol
InChI Key: LRNBCADDDXJIGH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate: is an organic compound that features a tert-butyl ester group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: One common method involves the esterification of 2-[(2R)-3,6-dioxopiperazin-2-yl]acetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.

Industrial Production Methods: Industrial production typically involves large-scale esterification processes using continuous flow reactors. These reactors provide better temperature control and efficient mixing, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring with modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.
  • Studied for its biological activity and potential use in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate is primarily related to its ability to interact with various molecular targets through its functional groups. The piperazine ring can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness:

  • The acetate group in tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate provides a unique reactivity profile compared to its propanoate and butanoate analogs.
  • The compound’s specific structure allows for distinct interactions with biological targets, making it a valuable intermediate in drug synthesis.

Properties

IUPAC Name

tert-butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-8(14)4-6-9(15)11-5-7(13)12-6/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBCADDDXJIGH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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